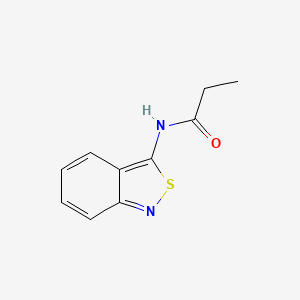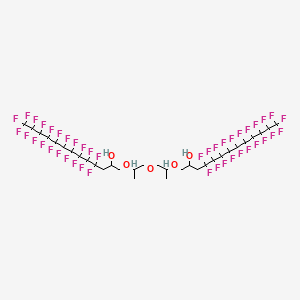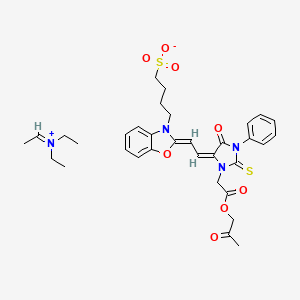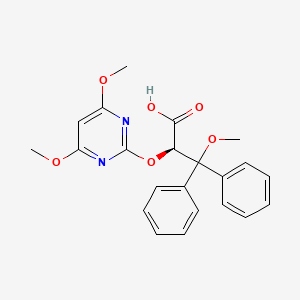
Darusentan, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darusentan, ®- is a selective endothelin ETA receptor antagonist. It is primarily being evaluated for its potential in treating conditions such as congestive heart failure and hypertension .
Preparation Methods
The preparation of optically pure (+)-darusentan involves several steps. Initially, a chiral ketone derived from fructose or its hydrate is used as a catalyst to catalyze the asymmetric epoxidation of an alpha, beta-unsaturated alkene. The resulting epoxy compound undergoes a ring-opening reaction, followed by a substitution reaction and hydrolysis to yield optically pure (+)-darusentan . This method aims to achieve industrial-scale production with high yield and purity .
Chemical Reactions Analysis
Darusentan, ®- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Darusentan, ®- has several scientific research applications:
Chemistry: It is used as a model compound in studying the mechanisms of endothelin receptor antagonists.
Biology: It is used to investigate the role of endothelin receptors in various physiological and pathological processes.
Medicine: It is being evaluated for its potential in treating resistant hypertension and congestive heart failure
Industry: It is used in the development of new therapeutic agents targeting endothelin receptors.
Mechanism of Action
Darusentan, ®- exerts its effects by selectively blocking the endothelin ETA receptors. This blockade prevents endothelin-1, a potent vasoconstrictor, from binding to its receptor, leading to peripheral vasodilatation. This mechanism helps in reducing blood pressure and improving cardiac output without significantly affecting heart rate or cardiac contractility .
Comparison with Similar Compounds
Darusentan, ®- is compared with other endothelin receptor antagonists such as bosentan and ambrisentan. While all these compounds target endothelin receptors, darusentan is unique in its selectivity for the ETA receptor, which is primarily responsible for vasoconstriction . This selectivity makes darusentan potentially more effective in treating conditions like resistant hypertension .
Similar compounds include:
Bosentan: A dual endothelin receptor antagonist that blocks both ETA and ETB receptors.
Ambrisentan: Another selective ETA receptor antagonist used in the treatment of pulmonary arterial hypertension.
Darusentan’s unique selectivity for the ETA receptor distinguishes it from these similar compounds, potentially offering more targeted therapeutic effects .
Properties
CAS No. |
221176-51-8 |
|---|---|
Molecular Formula |
C22H22N2O6 |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2R)-2-(4,6-dimethoxypyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C22H22N2O6/c1-27-17-14-18(28-2)24-21(23-17)30-19(20(25)26)22(29-3,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,19H,1-3H3,(H,25,26)/t19-/m0/s1 |
InChI Key |
FEJVSJIALLTFRP-IBGZPJMESA-N |
Isomeric SMILES |
COC1=CC(=NC(=N1)O[C@@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


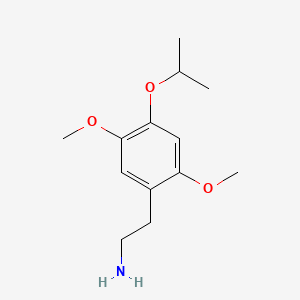
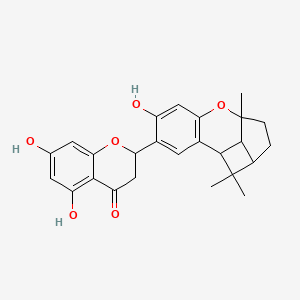


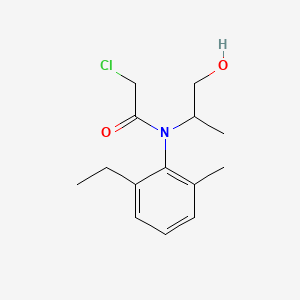
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)
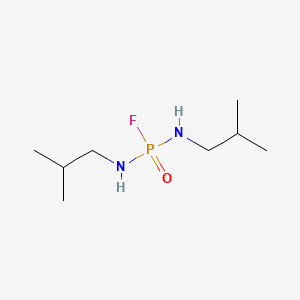


![8-chloro-6-(2-chlorophenyl)-1-[4-(2-methylsulfanylethyl)piperazin-1-yl]-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B15186823.png)
